7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and methyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The use of continuous flow reactors and other advanced technologies could also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups in the compound, such as reducing ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes .
Medicine
In medicine, 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is explored for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in various cellular processes. The compound’s effects are mediated through its ability to modulate these targets and pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with the chromene scaffold, such as coumarins and flavonoids, also exhibit structural similarities and diverse biological activities.
Uniqueness
The uniqueness of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and its potential for diverse chemical and biological activities.
Properties
Molecular Formula |
C27H22FNO4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22FNO4/c1-16-3-7-18(8-4-16)24-23-25(30)21-15-19(28)9-12-22(21)33-26(23)27(31)29(24)14-13-17-5-10-20(32-2)11-6-17/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
QMZHDPXNJNNBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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